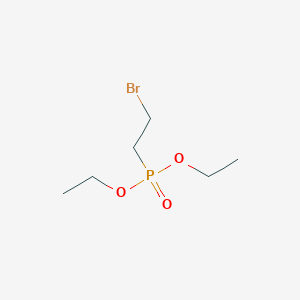

Diethyl 2-bromoethylphosphonate

説明

The exact mass of the compound Diethyl (2-bromoethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119421. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-diethoxyphosphorylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINITSMLVXAASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201333 | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-30-1 | |

| Record name | Diethyl P-(2-bromoethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5324-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-bromoethylphosphonate from Triethyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of diethyl 2-bromoethylphosphonate from triethyl phosphite (B83602). It includes detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow, designed to support researchers in the effective application of this important chemical transformation. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various organophosphorus compounds used in medicinal chemistry and materials science.

Reaction Principle: The Michaelis-Arbuzov Reaction

The synthesis of this compound from triethyl phosphite and 1,2-dibromoethane (B42909) is a classic example of the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of the phosphorus atom in triethyl phosphite on one of the electrophilic carbon atoms of 1,2-dibromoethane. This initial step forms a phosphonium (B103445) intermediate. Subsequently, a bromide ion attacks one of the ethyl groups on the phosphonium salt in an SN2 reaction, leading to the formation of the final product, this compound, and ethyl bromide as a byproduct.[1][2]

Experimental Protocol

This section details the materials, equipment, and procedure for the synthesis of this compound.

Materials:

-

Triethyl phosphite (P(OEt)₃)

-

1,2-Dibromoethane (BrCH₂CH₂Br)

-

Anhydrous Toluene (optional, the reaction can be performed neat)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Distillation apparatus (for purification)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (1.0 equivalent).

-

Addition of Reagent: To the triethyl phosphite, add an excess of 1,2-dibromoethane (typically 3.0-5.0 equivalents). The reaction can be carried out neat or in an inert solvent like anhydrous toluene.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the evolution of ethyl bromide. The reaction is typically refluxed for several hours. One specific protocol suggests refluxing for 2 hours.[4]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The excess 1,2-dibromoethane is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield a colorless oil.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | Triethyl phosphite, 1,2-Dibromoethane | [4] |

| Molar Ratio (Triethyl phosphite : 1,2-Dibromoethane) | 1 : 4 | [4] |

| Reaction Time | 2 hours | [4] |

| Reaction Temperature | Reflux | [4] |

| Product Yield | 95% | [4] |

| Purification Method | Vacuum Distillation | [4] |

| Boiling Point (of product) | 95-105 °C at 2 mmHg or 75 °C at 1 mmHg | [4] |

| ¹H NMR (CDCl₃), δ (ppm) | 4.01 (m, 4H); 3.42 (q, 2H); 2.27 (m, 2H); 1.22 (t, 6H) | [4] |

| ³¹P{¹H} NMR (CDCl₃), δ (ppm) | 26.4 | [4] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

1,2-Dibromoethane is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Triethyl phosphite has a strong, unpleasant odor and should also be handled in a fume hood.

-

The reaction should be performed with caution, especially during the heating and distillation steps.

This guide provides a solid foundation for the synthesis of this compound. For further details and alternative synthetic routes, consulting the primary literature is recommended.

References

Technical Guide: Physical Properties of Diethyl 2-bromoethylphosphonate with a Focus on Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of Diethyl 2-bromoethylphosphonate (CAS No. 5324-30-1), a versatile reagent in organic synthesis. This document presents collated data on its boiling point under various pressures, a detailed experimental protocol for its determination, and a visual representation of the experimental setup.

Quantitative Data: Boiling Point of this compound

The boiling point of this compound is significantly dependent on the pressure under which it is measured. The following table summarizes the available data from various sources.

| Boiling Point (°C) | Pressure (mmHg) | Pressure (Torr) |

| 75 | 1 | 1 |

| 94-95 | 2 | 2 |

| 101 | 0.8 | 0.8 |

| 112-113 | Not Specified | Not Specified |

Note: 1 mmHg is approximately equal to 1 Torr.

Experimental Protocol: Determination of Boiling Point via Micro-Boiling Point Method

This section details a standard micro-boiling point determination method, which is suitable for determining the boiling point of small quantities of this compound, especially under reduced pressure.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Thermometer

-

Thiele tube or other suitable heating apparatus (e.g., oil bath with a stirrer)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Apparatus for vacuum distillation (if measuring at reduced pressure)

Procedure:

-

Sample Preparation: A small amount of this compound is placed into the small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, which has been sealed at one end, is placed into the test tube with its open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer. This assembly is then placed in a Thiele tube or an oil bath.

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: As the liquid heats, a stream of bubbles will be observed emerging from the open end of the capillary tube. Heating should continue until a rapid and continuous stream of bubbles is seen.

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance at that specific pressure.[1][2]

Visualization of Experimental Setup

The following diagram illustrates a typical experimental setup for determining the boiling point of a liquid using the Thiele tube method.

References

Diethyl 2-Bromoethylphosphonate: A Technical Guide to Its Solubility and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and synthetic utility of diethyl 2-bromoethylphosphonate. A versatile bifunctional reagent, this organophosphorus compound serves as a key building block in the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents and materials. This document consolidates available data on its physical and chemical properties, with a focus on its solubility in aqueous and organic media, and furnishes detailed experimental protocols for its synthesis and subsequent reactions.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 5324-30-1 | [1] |

| Molecular Formula | C₆H₁₄BrO₃P | [1] |

| Molecular Weight | 245.05 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Density | 1.348 g/mL at 25 °C | |

| Boiling Point | 75 °C at 1 mmHg | |

| Refractive Index (n20/D) | 1.461 | |

| Flash Point | 110 °C (closed cup) |

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility profile can be characterized through its known aqueous solubility and its common use in various reaction solvents.

Quantitative Solubility

| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |

| Water | 25 | 20 | [2][3][4][5] |

Qualitative Solubility in Organic Solvents

Based on its frequent use as a reactant in various organic synthesis protocols, this compound is known to be soluble or miscible in several common organic solvents. The principle of "like dissolves like" suggests that as a polar organic molecule, it will exhibit good solubility in other polar and some non-polar aprotic solvents.

| Solvent | Classification | Solubility/Miscibility |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble/Miscible |

| Toluene | Non-polar Aprotic | Soluble/Miscible |

| Methanol | Polar Protic | Soluble/Miscible |

| Dichloromethane (DCM) | Polar Aprotic | Soluble/Miscible |

| Diethyl Ether | Polar Aprotic | Soluble/Miscible |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble/Miscible |

Note: "Soluble/Miscible" is inferred from the use of these solvents in published reaction protocols involving this compound.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis. The following sections detail the primary method for its preparation and a common subsequent application.

Synthesis via the Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.

Materials:

-

Triethylphosphite

-

Two-necked round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a two-necked round-bottom flask, add 1,2-dibromoethane (0.8 mol).

-

While stirring, add triethylphosphite (0.2 mol) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reflux period, remove the excess 1,2-dibromoethane using a rotary evaporator with gentle warming at 60-70°C.

-

The resulting residue is then purified by vacuum distillation (2 mmHg, 95-105°C or 1 mmHg, 75°C) to yield this compound.

Expected Yield: 95%

Michaelis-Arbuzov reaction for the synthesis of this compound.

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a precursor to phosphonate (B1237965) ylides used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes, often with high E-stereoselectivity. The first step is the formation of a phosphonate carbanion.

Materials:

-

This compound

-

Strong base (e.g., Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Aldehyde or Ketone

-

Inert atmosphere (Nitrogen or Argon)

-

Flame-dried glassware

Procedure for Carbanion Formation and Olefination:

-

Under an inert atmosphere, dissolve this compound (1.0 equiv) in an anhydrous solvent.

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).

-

Carefully add the strong base (1.0-1.2 equiv) portion-wise or as a solution.

-

Stir the mixture at the same temperature for 30-60 minutes to ensure complete formation of the carbanion.

-

Add a solution of the aldehyde or ketone (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to proceed, often with gradual warming to room temperature, and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Diethyl 2-bromoethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for Diethyl 2-bromoethylphosphonate (CAS No. 5324-30-1). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized.

Introduction

This compound is an organophosphorus compound with applications in organic synthesis. Accurate interpretation of its NMR spectra is crucial for confirming its structure and purity. This guide presents detailed ¹H and ³¹P NMR data, experimental protocols, and visual representations of the molecular structure and key NMR interactions.

Data Presentation

The quantitative ¹H and ³¹P NMR spectral data for this compound are summarized in the tables below. The data has been compiled from various spectroscopic databases and literature sources.

Table 1: ¹H NMR Spectral Data of this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| A | 4.13 | Quintet | 7.1 | O-CH₂ (Ethoxy) |

| B | 3.54 | Triplet | 7.5 | CH₂-Br |

| C | 2.39 | Doublet of Triplets | 18.0, 7.5 | P-CH₂ |

| D | 1.34 | Triplet | 7.1 | CH₃ (Ethoxy) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ³¹P NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Reference |

| 25.3 | Singlet | 85% H₃PO₄ |

Solvent: Neat

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring high-quality ¹H and ³¹P NMR spectra of organophosphorus compounds like this compound.

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for ¹H NMR as it is a good solvent for many organic compounds and its residual peak is well-characterized. For ³¹P NMR, the spectrum can also be acquired "neat" (without solvent) if the compound is a liquid at room temperature.

-

Internal Standard : For precise chemical shift referencing in ¹H NMR, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external reference.

-

Sample Filtration : If any solid particles are present, filter the sample into a clean and dry 5 mm NMR tube to ensure sample homogeneity and prevent shimming issues.

¹H NMR Spectroscopy

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Number of Scans (NS) : Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1) : Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

-

Spectral Width (SW) : Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time (AQ) : An acquisition time of 2-4 seconds is generally adequate for good resolution.

-

-

Data Processing :

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the signals to determine the relative number of protons.

-

³¹P NMR Spectroscopy

-

Instrument Setup : Tune the NMR probe to the ³¹P frequency.

-

Locking and Shimming : As with ¹H NMR, lock onto the deuterium signal of the solvent and shim the magnetic field.

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum by removing ¹H-³¹P coupling.

-

Number of Scans (NS) : Depending on the sample concentration, the number of scans can range from 64 to 256 or more.

-

Relaxation Delay (D1) : A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the phosphorus nucleus.

-

Spectral Width (SW) : The chemical shift range for phosphonates is broad; set a spectral width that covers the expected region (e.g., -30 to +50 ppm).

-

-

Data Processing :

-

Perform a Fourier transform on the FID.

-

Phase the resulting spectrum.

-

Reference the chemical shift to the external 85% H₃PO₄ standard at 0 ppm.

-

Mandatory Visualizations

The following diagrams illustrate the chemical structure and the key NMR signaling pathways of this compound.

Caption: Chemical structure of this compound.

Caption: Key ¹H-¹H and ¹H-³¹P NMR coupling interactions.

An In-depth Technical Guide to the Safety and Handling of Diethyl 2-bromoethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diethyl 2-bromoethylphosphonate (CAS No. 5324-30-1), a versatile organophosphorus compound utilized in organic synthesis and pharmaceutical development.[1] Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on the physical and chemical properties of a substance. Key data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C6H14BrO3P |

| Molecular Weight | 245.05 g/mol [2] |

| Appearance | Clear colorless to slightly yellow liquid[3][4] |

| Density | 1.348 g/mL at 25 °C[3][5] |

| Boiling Point | 75 °C at 1 mmHg[3][5] |

| Flash Point | >110 °C (>230 °F) - closed cup[3][5] |

| Water Solubility | Soluble (20 g/L at 25°C)[3][6][7][8] |

| Refractive Index | n20/D 1.461[3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling.

| Hazard Classification | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][9][10] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[4][9][10] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[4][9][10] |

Signal Word: Warning[4][9][10]

Toxicology Information

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and maintain the chemical's integrity.

Handling:

-

Handle in a well-ventilated place.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][11]

-

Wear suitable protective clothing, gloves, and eye/face protection.[4][6][11]

-

Use non-sparking tools.[4]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store locked up.[6]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and acid chlorides.[13]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[6][9] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves should be worn.[9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a multi-purpose combination respirator cartridge (US) or type ABEK (EN 14387) respirator cartridges.[9] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6][9] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[6][9] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[6][9] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][9] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[6][12]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[9]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Evacuate personnel to safe areas. Wear personal protective equipment.[6][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[9]

-

Containment and Cleanup: Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[9]

Experimental Protocols

Detailed experimental protocols for the safety and toxicological testing of this compound are not available in the provided search results. Standard methodologies as prescribed by regulatory bodies such as the OECD for chemical testing should be followed.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key relationships in the safe handling and emergency response for this compound.

Caption: General Safety and Handling Workflow for this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound [chembk.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. Diethyl (2-bromoethyl)phosphonate | SIELC Technologies [sielc.com]

- 9. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. Diethyl (2-bromoethyl)phosphonate [oakwoodchemical.com]

- 13. This compound 97 5324-30-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of Diethyl 2-bromoethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-bromoethylphosphonate, a versatile reagent in organic synthesis. It covers the historical context of its discovery, rooted in the foundational Michaelis-Arbuzov reaction, and details the experimental protocols for its synthesis. This guide also presents a compilation of its physical and spectral properties in structured tables and illustrates its synthetic utility, particularly in the Horner-Wadsworth-Emmons reaction. The applications of this compound in the synthesis of biologically active molecules are highlighted with specific examples, making this a valuable resource for professionals in chemical research and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work in organophosphorus chemistry, specifically the Michaelis-Arbuzov reaction . While a singular "discovery" of this specific compound is not attributed to a single researcher or date, its synthesis is a direct and logical application of this named reaction.

The Michaelis-Arbuzov reaction, first observed by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov starting in 1906, provides a general and efficient method for forming a carbon-phosphorus bond. The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a phosphonate (B1237965).

The synthesis of this compound from triethyl phosphite and an excess of 1,2-dibromoethane (B42909) is a classic example of the Michaelis-Arbuzov reaction. The ready availability of the starting materials and the robustness of the reaction have made this compound a staple reagent in synthetic chemistry. Its utility was further amplified with the development of the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonates to synthesize alkenes with high stereoselectivity, offering significant advantages over the traditional Wittig reaction. This compound serves as a key building block in HWE reactions for the introduction of a vinyl bromide moiety, which can be further functionalized.

Synthesis of this compound

The most common method for the preparation of this compound is the Michaelis-Arbuzov reaction between triethyl phosphite and 1,2-dibromoethane.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phosphorus atom of triethyl phosphite on one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion to form a phosphonium (B103445) intermediate. This is followed by an SN2 attack of the displaced bromide ion on one of the ethyl groups of the phosphonium salt, leading to the formation of this compound and bromoethane (B45996) as a byproduct.

Experimental Protocol

The following is a typical experimental protocol for the synthesis of this compound:

Materials:

-

Triethyl phosphite

-

1,2-Dibromoethane

-

Two-necked round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place an excess of 1,2-dibromoethane (e.g., 4 equivalents).

-

With stirring, add triethyl phosphite (1 equivalent) to the flask.

-

Heat the reaction mixture to reflux (typically around 120-130 °C) for 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess 1,2-dibromoethane by rotary evaporation, potentially with gentle heating (60-70 °C).

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[1]

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄BrO₃P | [1] |

| Molecular Weight | 245.05 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 75 °C @ 1 mmHg | [4] |

| 95-105 °C @ 2 mmHg | [1] | |

| 112-113 °C | [2][3] | |

| Density | 1.348 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.461 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 4.13 | m | 4H | -OCH₂CH₃ | [1] |

| 3.54 | q | 2H | -CH₂Br | [1] |

| 2.39 | m | 2H | P-CH₂- | [1] |

| 1.34 | t | 6H | -OCH₂CH₃ | [1] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Note: Specific peak assignments can vary slightly based on the reference.

| Chemical Shift (δ, ppm) | Assignment |

| 62.5 (d, JCP = 6.5 Hz) | -OCH₂CH₃ |

| 29.5 (d, JCP = 143 Hz) | P-CH₂- |

| 26.5 (d, JCP = 4.5 Hz) | -CH₂Br |

| 16.3 (d, JCP = 6.0 Hz) | -OCH₂CH₃ |

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Reference(s) |

| 26.4 | [1] |

Mass Spectrometry (MS)

| m/z | Interpretation | Reference(s) |

| 244/246 | [M]⁺ (Molecular ion peak, bromine isotopes) | [5] |

| 165 | [M - Br]⁺ | [5] |

| 137 | [M - Br - C₂H₄]⁺ | [5] |

| 109 | [M - Br - 2C₂H₄]⁺ | [5] |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2980-2850 | C-H stretch (alkyl) |

| 1250 | P=O stretch |

| 1020 | P-O-C stretch |

| 650 | C-Br stretch |

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily used for the introduction of a phosphonoethyl group.

Horner-Wadsworth-Emmons (HWE) Reaction

A key application of this compound is its use in the Horner-Wadsworth-Emmons reaction to form vinyl phosphonates. The phosphonate is first deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

Synthesis of Biologically Active Molecules

This compound is a key starting material for the synthesis of various biologically active phosphonate analogs of natural products. These analogs are often more stable to hydrolysis than their phosphate counterparts and can act as enzyme inhibitors.

Example 1: Synthesis of a 2-Amino-4-phosphonobutyric Acid Analog

This compound is used to alkylate diethyl acetamidomalonate. The resulting product is then hydrolyzed and decarboxylated to yield 2-amino-4-phosphonobutyric acid, a phosphonate analog of glutamic acid.[6]

Example 2: Synthesis of Inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1)

In the development of inhibitors for the antibiotic resistance enzyme NDM-1, this compound has been used to alkylate a protected iminodiacetic acid derivative.[7] The resulting phosphonate-containing molecule, after deprotection, acts as a metal-chelating inhibitor of the zinc-dependent enzyme.[7]

Conclusion

This compound, a compound readily synthesized via the well-established Michaelis-Arbuzov reaction, has proven to be a versatile and valuable reagent in organic synthesis. Its utility in the Horner-Wadsworth-Emmons reaction and as a building block for the synthesis of complex, biologically active molecules underscores its importance in medicinal chemistry and drug development. This guide provides a foundational understanding of its history, synthesis, properties, and applications, serving as a useful resource for researchers in the field.

References

- 1. This compound(5324-30-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 7. researchgate.net [researchgate.net]

Key reactions involving Diethyl 2-bromoethylphosphonate

An In-depth Technical Guide to the Core Reactions of Diethyl 2-bromoethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a versatile organophosphorus reagent that serves as a critical building block in modern organic synthesis.[1] Its dual functionality, comprising a reactive carbon-bromine bond and a phosphonate (B1237965) moiety, enables its participation in a range of significant transformations. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on its synthesis via the Michaelis-Arbuzov reaction and its subsequent application in the Horner-Wadsworth-Emmons (HWE) olefination.[2] Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to support researchers in its effective application in pharmaceutical development, material science, and fine chemical synthesis.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 5324-30-1 | [3][4] |

| Molecular Formula | C₆H₁₄BrO₃P | [4][5] |

| Molecular Weight | 245.05 g/mol | [3][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 75 °C @ 1 mmHg | [3][6] |

| Density | 1.348 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.461 | [3][6] |

| IUPAC Name | 1-bromo-2-diethoxyphosphorylethane | [4][7] |

Synthesis: The Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction.[8][9] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide, in this case, 1,2-dibromoethane (B42909).[5][10]

Reaction Principle & Mechanism

The reaction proceeds in two main steps:

-

Nucleophilic Attack (Sɴ2) : The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. This initial Sɴ2 reaction forms a quaternary trialkoxyphosphonium halide intermediate.[8][9][11]

-

Dealkylation (Sɴ2) : The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium (B103445) intermediate. This second Sɴ2 reaction results in the formation of the stable pentavalent phosphonate product and ethyl bromide as a volatile byproduct.[8][11][12]

The reaction typically requires heating to drive the dealkylation step to completion.[8][13]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[5]

-

Materials : 1,2-dibromoethane (0.8 mol, 69 mL), Triethyl phosphite (0.2 mol, 34.3 mL), two-necked 150 mL round-bottom flask, reflux condenser, heating mantle, rotary evaporator, vacuum distillation setup.

-

Procedure :

-

Pour 1,2-dibromoethane (an excess) into the two-necked round-bottom flask.[5]

-

While stirring, add triethyl phosphite to the flask.[5]

-

Heat the mixture to reflux and maintain for 2 hours.[5]

-

After cooling, remove the excess 1,2-dibromoethane by rotary evaporation, gently warming at 60-70 °C.[5]

-

Purify the remaining residue by vacuum distillation (e.g., 95-105 °C at 2 mmHg or 75 °C at 1 mmHg) to yield the final product.[5]

-

Quantitative Data

| Reactant 1 | Reactant 2 | Conditions | Yield | Spectroscopic Data (¹H NMR, CDCl₃) | Spectroscopic Data (³¹P{¹H} NMR, CDCl₃) | Reference |

| Triethyl phosphite (0.2 mol) | 1,2-Dibromoethane (0.8 mol) | Reflux, 2 h | 95% | δ(ppm) = 4.01 (m, 4H), 3.42 (q, 2H), 2.27 (m, 2H), 1.22 (t, 6H) | δ(ppm) = 26.4 | [5] |

Key Application: The Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes with high stereoselectivity.[2][14] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the easy removal of the water-soluble phosphate (B84403) byproduct and a strong preference for the formation of (E)-alkenes.[14][15][16]

Reaction Principle & Mechanism

The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon to form a stabilized phosphonate carbanion.[14][16] This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an oxaphosphetane intermediate.[17] This intermediate subsequently decomposes to yield the alkene and a dialkyl phosphate salt.[14] The thermodynamic stability of the intermediates and transition states generally favors the formation of the (E)-alkene.[14][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound 97 5324-30-1 [sigmaaldrich.com]

- 4. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 97 5324-30-1 [sigmaaldrich.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. grokipedia.com [grokipedia.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Commercial Availability and Applications of Diethyl 2-bromoethylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-bromoethylphosphonate is a versatile organophosphorus compound that serves as a crucial intermediate in organic synthesis and pharmaceutical development. Its bifunctional nature, featuring a reactive bromoethyl group and a diethyl phosphonate (B1237965) moiety, allows for the facile introduction of the phosphonate group into a wide array of molecular structures. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and the biological relevance of the phosphonate functional group.

Commercial Availability and Suppliers

This compound is readily available from several chemical suppliers. The typical purity offered is around 97%. Researchers can acquire this reagent from major global suppliers as well as more specialized chemical companies.

| Supplier | Purity | Additional Information |

| Sigma-Aldrich | 97% | Part of their Aldrich portfolio.[1][2] |

| Thermo Scientific Chemicals (Fisher Scientific) | 97% | Available in various quantities.[3] |

| Oakwood Chemical | 98% | |

| TCI America | >97.0% | Analytical reagent grade available.[4] |

| Chem-Impex | Not Specified | Marketed for organic synthesis and pharmaceutical development.[5] |

| Amitychem | Not Specified | A manufactory based in China with 6 years of experience providing the product on ECHEMI.[6] |

| BLD Pharm | Not Specified |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below. This data is essential for proper handling, storage, and use in experimental setups.

Physicochemical Properties

| Property | Value |

| CAS Number | 5324-30-1[1][7] |

| Molecular Formula | C₆H₁₄BrO₃P[8] |

| Molecular Weight | 245.05 g/mol [1][7] |

| Appearance | Clear colorless to slightly yellow liquid[9] |

| Density | 1.348 g/mL at 25 °C[1] |

| Boiling Point | 75 °C at 1 mmHg[1] |

| Refractive Index | n20/D 1.461[1] |

| Solubility | Soluble in water (20 g/L at 25°C).[3][9] |

Safety and Handling

| Hazard Statement | Precautionary Statement |

| Causes skin irritation (H315).[10] | Wear protective gloves/protective clothing/eye protection/face protection.[10] |

| Causes serious eye irritation (H319).[10] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| May cause respiratory irritation (H335).[10] | Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[6] |

| Flash Point | >230 °F (>110 °C) - closed cup[1][9] |

Experimental Protocols

This compound is a key reagent in several important organic transformations. Detailed protocols for its synthesis and a common subsequent reaction are provided below.

Synthesis of this compound via the Michaelis-Arbuzov Reaction

The most common method for preparing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with an excess of 1,2-dibromoethane (B42909).

Materials:

-

1,2-dibromoethane

-

Triethyl phosphite

-

Two-necked round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-dibromoethane (0.8 mol).

-

While stirring, add triethyl phosphite (0.2 mol) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Remove the excess 1,2-dibromoethane using a rotary evaporator with gentle warming at 60-70°C.

-

The resulting residue is then purified by vacuum distillation (2 mmHg, 95-105°C or 1 mmHg, 75°C) to yield this compound.[11]

Expected Yield: Approximately 95%.[11]

Figure 1: Michaelis-Arbuzov synthesis of this compound.

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a precursor to a phosphonate ylide that can be used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize vinyl bromides. The HWE reaction offers excellent stereoselectivity, typically favoring the formation of (E)-alkenes.[12][13]

Materials:

-

This compound

-

Aldehyde or ketone

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Flame-dried, two-necked round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

Stirring apparatus

-

Syringes for transfer of reagents

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the cooled suspension.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the phosphonate carbanion (ylide).

-

Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Figure 2: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Biological Relevance and Signaling Pathways

While this compound is primarily a synthetic intermediate, the phosphonate moiety it introduces is of significant interest in drug development. Phosphonates are stable mimics of phosphate (B84403) groups and can be found in a variety of biologically active molecules.[5] Derivatives of phosphonates have been shown to modulate key cellular signaling pathways.

For instance, bisphosphonates, a class of drugs used to treat bone disorders, can be intracellularly converted into ATP analogs. These analogs can inhibit protein kinases, which are crucial components of cell signaling pathways. Another example is phosphatidic acid, a structurally related signaling lipid, which is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway.[14][15] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[14]

The diagram below illustrates a simplified representation of the mTOR signaling pathway, which can be influenced by phosphonate-containing molecules.

Figure 3: Simplified mTOR signaling pathway activated by phosphatidic acid.

The ability to synthesize novel phosphonate-containing molecules using reagents like this compound provides a powerful tool for researchers to develop new therapeutic agents that can target such signaling pathways.

Conclusion

This compound is a commercially accessible and highly useful reagent for the introduction of the phosphonate functional group in organic synthesis. Its application in well-established reactions like the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions makes it a valuable tool for medicinal chemists and drug development professionals. The stability and biological relevance of the phosphonate moiety underscore the importance of this building block in the ongoing search for novel therapeutics targeting a range of cellular signaling pathways.

References

- 1. This compound 97 5324-30-1 [sigmaaldrich.com]

- 2. 2-溴乙基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. amiscientific.com [amiscientific.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. This compound 97 5324-30-1 [sigmaaldrich.com]

- 8. Diethyl (2-bromoethyl)phosphonate | C6H14BrO3P | CID 79218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with Diethyl 2-bromoethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the formation of alkenes from aldehydes or ketones. This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, and a simpler purification process due to the water-soluble nature of the phosphate (B84403) byproduct.[1] This application note provides a detailed protocol for the Horner-Wadsworth-Emmons reaction using Diethyl 2-bromoethylphosphonate, a reagent that allows for the synthesis of vinyl bromides, which are versatile intermediates in organic synthesis.

The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form an oxaphosphetane, which then eliminates to yield the desired alkene and a phosphate salt. The stereochemical outcome of the HWE reaction is typically E-selective, especially with unstabilized phosphonates and under thermodynamic control.[1][2]

Data Presentation

| Carbonyl Substrate | Expected Major Product | Typical Conditions | Factors Influencing Yield and Selectivity |

| Aromatic Aldehydes | (E)-Vinyl Bromide | NaH, THF, 0 °C to rt | Electron-donating groups on the aldehyde may decrease reactivity. Steric hindrance can affect the rate of reaction.[2] |

| Aliphatic Aldehydes | (E)-Vinyl Bromide | NaH, THF, 0 °C to rt | Generally good yields. The E/Z ratio can be influenced by the reaction temperature and the cation of the base.[2] |

| Ketones | Vinyl Bromide | Stronger bases (e.g., n-BuLi), longer reaction times | Generally less reactive than aldehydes. Stereoselectivity is often lower compared to reactions with aldehydes.[2] |

| Base-Sensitive Substrates | (E)-Vinyl Bromide | Masamune-Roush (LiCl, DBU, MeCN) | Milder conditions prevent degradation of sensitive functional groups.[3] |

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., n-Butyllithium, Lithium diisopropylamide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation of the Phosphonate Anion (Ylide):

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Add anhydrous THF to the flask via syringe.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

-

-

Reaction with the Carbonyl Compound:

-

Cool the freshly prepared ylide solution back to 0 °C.

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Protocol for Base-Sensitive Substrates (Masamune-Roush Conditions)

This protocol is recommended when the aldehyde or ketone contains base-sensitive functional groups.[3]

Materials:

-

This compound

-

Aldehyde or Ketone

-

Lithium chloride (LiCl), flame-dried

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware, inert atmosphere setup

Procedure:

-

Reaction Setup:

-

Flame-dry a Schlenk flask containing a stir bar and lithium chloride (1.5 equivalents) under vacuum and backfill with an inert atmosphere.

-

Allow the flask to cool to room temperature.

-

Add anhydrous acetonitrile.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Reagents:

-

To the vigorously stirred suspension, add the aldehyde (1.0 equivalent) followed by this compound (1.2 - 1.5 equivalents).

-

Add DBU (1.5 equivalents) dropwise via syringe over several minutes.

-

-

Reaction and Monitoring:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Add water until all solids dissolve and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

References

Application Notes and Protocols for the Synthesis of Vinylphosphonates using Diethyl 2-bromoethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylphosphonates are a versatile class of organophosphorus compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Their unique chemical properties make them valuable building blocks for the development of novel therapeutic agents, including enzyme inhibitors and antiviral drugs. One common and effective method for the synthesis of vinylphosphonates is through the dehydrobromination of 2-bromoalkylphosphonates. This document provides detailed application notes and experimental protocols for the synthesis of diethyl vinylphosphonate (B8674324) from diethyl 2-bromoethylphosphonate.

Reaction Overview

The synthesis of diethyl vinylphosphonate from this compound proceeds via a base-induced elimination reaction, specifically a dehydrobromination. This reaction typically follows an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the simultaneous elimination of a bromide ion and the formation of a carbon-carbon double bond.

Reaction Scheme:

Commonly used bases for this transformation include sodium ethoxide and tertiary amines such as triethylamine (B128534). The choice of base and reaction conditions can influence the reaction rate and yield.

Experimental Protocols

This section provides detailed protocols for the synthesis of diethyl vinylphosphonate using two different bases: sodium ethoxide and triethylamine.

Protocol 1: Synthesis of Diethyl Vinylphosphonate using Sodium Ethoxide

This protocol describes the dehydrobromination of this compound using sodium ethoxide in ethanol (B145695).

Materials:

-

This compound (CAS: 5324-30-1)[1]

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Starting Material: To the stirred solution of sodium ethoxide, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure diethyl vinylphosphonate.

-

Expected Yield: The yield of diethyl vinylphosphonate is typically in the range of 70-85%.

Protocol 2: Synthesis of Diethyl Vinylphosphonate using Triethylamine

This protocol details the dehydrobromination of this compound using triethylamine as the base.

Materials:

-

This compound (CAS: 5324-30-1)[1]

-

Triethylamine (Et3N)

-

Toluene (B28343) or Tetrahydrofuran (THF) (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as toluene or THF.

-

Addition of Base: Add triethylamine (1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the triethylammonium (B8662869) bromide salt.

-

Wash the filtrate with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting residue by vacuum distillation to yield diethyl vinylphosphonate.

-

Expected Yield: The yield for this method typically ranges from 60-80%.

Data Presentation

| Parameter | This compound | Diethyl vinylphosphonate |

| CAS Number | 5324-30-1[1] | 682-30-4[2] |

| Molecular Formula | C6H14BrO3P[3] | C6H13O3P[2] |

| Molecular Weight | 245.05 g/mol [1] | 164.14 g/mol [2] |

| Appearance | Colorless liquid[2] | Clear colorless to light yellow liquid[4] |

| Boiling Point | 75 °C / 1 mmHg[1] | 202 °C (lit.)[4] |

| Density | 1.348 g/mL at 25 °C[1] | 1.068 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.461 (lit.)[1] | n20/D 1.429 (lit.)[4] |

Visualizations

Reaction Pathway Diagram

Caption: General reaction pathway for the synthesis of diethyl vinylphosphonate.

Experimental Workflow

Caption: A typical experimental workflow for vinylphosphonate synthesis.

Applications in Drug Development

Vinylphosphonates are recognized for their potential as isosteres of phosphate (B84403) groups in biological systems, leading to their investigation in various drug development programs. Their applications include:

-

Enzyme Inhibitors: The phosphonate (B1237965) moiety can mimic the transition state of enzymatic reactions involving phosphates, making them potent inhibitors of enzymes such as kinases and phosphatases.

-

Antiviral Agents: Vinylphosphonate derivatives have been explored for their antiviral activities, particularly against viruses that rely on phosphate-metabolizing enzymes.

-

Prodrugs: The vinyl group can be functionalized to create prodrugs that release the active phosphonate-containing drug upon metabolic activation.

-

Bone Targeting: The phosphonate group has a high affinity for hydroxyapatite, the main mineral component of bone. This property is utilized to deliver therapeutic agents specifically to bone tissue for the treatment of bone-related diseases.

The synthetic protocols described herein provide a reliable and efficient means of producing diethyl vinylphosphonate, a key precursor for the synthesis of more complex and biologically active vinylphosphonate derivatives for drug discovery and development.

References

Application Notes and Protocols: Diethyl 2-bromoethylphosphonate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl 2-bromoethylphosphonate as a versatile building block in click chemistry, particularly in the synthesis of novel phosphonate-containing triazoles. The detailed protocols and data presented herein are intended to facilitate the application of this chemistry in various research and development settings, including drug discovery and materials science.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.

This compound is a valuable reagent that can be readily converted to its corresponding azide (B81097) derivative, Diethyl (2-azidoethyl)phosphonate. This azido-phosphonate is an excellent partner for CuAAC reactions with a wide range of terminal alkynes. The resulting triazole-phosphonate conjugates are of significant interest in medicinal chemistry and drug development due to the established biological activities of both the phosphonate (B1237965) and triazole moieties. Phosphonates are known mimics of phosphates and can act as enzyme inhibitors, while triazoles provide a stable and biocompatible linkage.

Applications in Drug Discovery and Chemical Biology

The click chemistry approach utilizing this compound provides a straightforward and modular method for the synthesis of diverse libraries of phosphonate-containing molecules. These compounds have been investigated for a variety of biological activities:

-

Enzyme Inhibition: As structural mimics of transition states or natural substrates, phosphonates can potently inhibit enzymes involved in various cellular processes. For instance, triazole-phosphonate compounds have been synthesized and evaluated as inhibitors of sialyltransferases, enzymes that are overexpressed in many cancers and play a role in metastasis and immune evasion.[1]

-

Antiviral and Cytostatic Agents: The unique combination of the phosphonate group and the triazole ring has led to the development of compounds with promising antiviral and cytostatic (cell-growth inhibiting) properties.

-

Bio-conjugation: The click reaction's biocompatibility allows for its use in conjugating phosphonate moieties to biomolecules, such as peptides or nucleosides, to probe biological processes or to develop targeted therapeutics.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the application of this compound in a typical CuAAC reaction, based on a literature report.[2]

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Azide Synthesis | Diethyl (2-bromoethyl)phosphonate, Sodium Azide (NaN₃), TBAHS | Methanol | 65 | 17 | 63 |

| CuAAC Click Reaction (Example 1) | Diethyl (2-azidoethyl)phosphonate, But-3-yn-1-yl acrylate, CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | Ethanol/Water | 85 | 3 | Not specified |

| CuAAC Click Reaction (Example 2) | Diethyl (2-azidoethyl)phosphonate, N-(But-3-yn-1-yl)acrylamide, CuSO₄·5H₂O, Sodium Ascorbate | Water | 85 | 3 | Not specified |

Experimental Protocols

Protocol 1: Synthesis of Diethyl (2-azidoethyl)phosphonate

This protocol describes the conversion of this compound to its azide derivative, a necessary precursor for the click reaction.

Materials:

-

Diethyl (2-bromoethyl)phosphonate

-

Sodium azide (NaN₃)

-

Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add Diethyl (2-bromoethyl)phosphonate (1.0 eq), TBAHS (1.5 eq), and methanol.

-

Add sodium azide (4.0 eq) to the solution.

-

Stir the reaction mixture at 65°C under a reflux condenser for 17 hours.

-

After cooling to room temperature, remove the solvent by rotary evaporation.

-

Dilute the residue with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Diethyl (2-azidoethyl)phosphonate as a yellow oil.[2]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the click reaction between Diethyl (2-azidoethyl)phosphonate and a terminal alkyne.

Materials:

-

Diethyl (2-azidoethyl)phosphonate

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., Ethanol/Water mixture, Water)

-

Schlenk flask or vial with a septum

-

Nitrogen or Argon source

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the terminal alkyne in the chosen solvent in a Schlenk flask and degas the solution by bubbling with nitrogen or argon for 20 minutes.

-

In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.25 eq) and sodium ascorbate (0.5 eq) in water.

-

Add the catalyst solution to the alkyne solution and stir at room temperature for 10 minutes.

-

In a separate vial, dissolve Diethyl (2-azidoethyl)phosphonate (1.2 eq) in the reaction solvent and degas with nitrogen or argon for 10 minutes.

-

Add the azido-phosphonate solution to the reaction mixture.

-

Heat the reaction mixture at 85°C for 3 hours, or stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature. The work-up procedure will vary depending on the properties of the product but may include extraction, filtration, or chromatography to isolate the desired triazole-phosphonate.

Visualizations

Experimental Workflow

Caption: A streamlined workflow for the synthesis of triazole-phosphonates.

Chemical Reaction Scheme

Caption: Two-step synthesis of triazole-phosphonates via click chemistry.

Sialyltransferase Signaling Pathway in Cancer

Caption: Inhibition of ST6Gal-I by triazole-phosphonates disrupts cancer signaling.

References

Application Notes and Protocols for Radical Coupling Reactions Using Diethyl 2-bromoethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Diethyl 2-bromoethylphosphonate in radical coupling reactions. This reagent is a versatile building block for the introduction of a diethylphosphonatoethyl moiety onto various molecular scaffolds through the formation of carbon-carbon bonds. The following sections detail representative protocols for radical generation and subsequent coupling with unsaturated partners, such as alkenes and imines, using different initiation methods.

Reductant-Mediated Radical Addition to Alkenes

This protocol describes a method for the radical addition of this compound to electron-rich alkenes, such as vinyl ethers, using sodium dithionite (B78146) (Na₂S₂O₄) as a reductant to initiate the formation of the phosphonate (B1237965) radical. This method is adapted from procedures for structurally similar brominated phosphonates.

Experimental Protocol: Na₂S₂O₄-Mediated Radical Addition

Materials:

-

This compound

-

Alkene (e.g., Butyl vinyl ether)

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), the alkene (1.5 equiv.), sodium bicarbonate (2.0 equiv.), and a 1:1 mixture of acetonitrile and water.

-